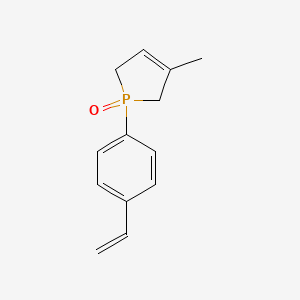
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is an organic compound with a unique structure that includes a phosphol ring and a vinyl group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be achieved through several routes. One common method involves the reaction of 4-ethenylphenylmagnesium bromide with a suitable phosphine oxide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with common reagents including bromine and sulfuric acid.
Applications De Recherche Scientifique
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is employed in the production of advanced materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The vinyl group allows for conjugation with other molecules, facilitating various chemical reactions. The phosphol ring can participate in coordination chemistry, forming complexes with metal ions .
Comparaison Avec Des Composés Similaires
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with similar compounds such as:
1-(4-Ethenylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a similar structure but lacks the phosphol ring, which affects its reactivity and applications.
1,2-Bis-(4-ethenylphenyl)ethane: This compound has two ethenylphenyl groups, making it more suitable for polymerization reactions.
The unique structure of this compound, particularly the presence of the phosphol ring, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
66065-40-5 |
|---|---|
Formule moléculaire |
C13H15OP |
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
1-(4-ethenylphenyl)-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C13H15OP/c1-3-12-4-6-13(7-5-12)15(14)9-8-11(2)10-15/h3-8H,1,9-10H2,2H3 |
Clé InChI |
QJYAWKCPWSIYEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCP(=O)(C1)C2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















